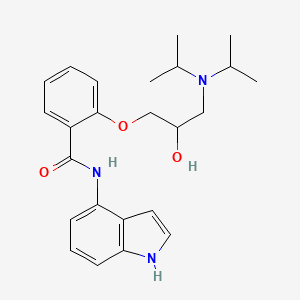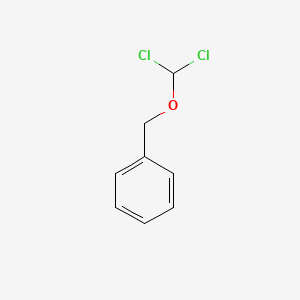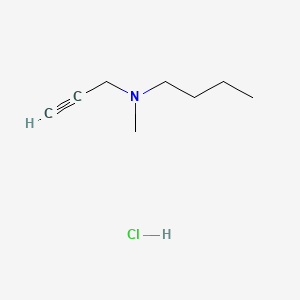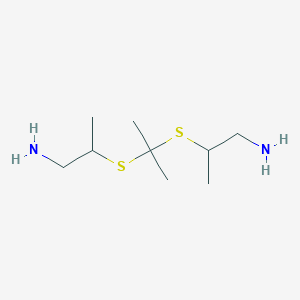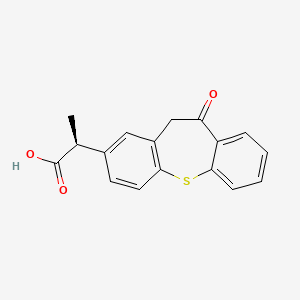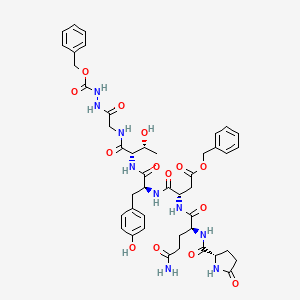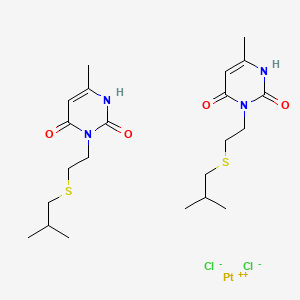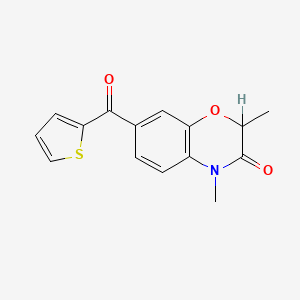
(+-)-2,4-Dimethyl-7-(2-thienylcarbonyl)-2H-1,4-benzoxazin-3(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(±)-2,4-Dimethyl-7-(2-thienylcarbonyl)-2H-1,4-benzoxazin-3(4H)-one is a complex organic compound characterized by its unique benzoxazinone structure
Méthodes De Préparation
The synthesis of (±)-2,4-Dimethyl-7-(2-thienylcarbonyl)-2H-1,4-benzoxazin-3(4H)-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2,4-dimethylphenol with 2-thiophenecarboxylic acid chloride under basic conditions to form the intermediate, which is then cyclized to produce the final benzoxazinone structure. Industrial production methods may involve similar steps but optimized for large-scale synthesis, including the use of automated reactors and continuous flow processes to enhance yield and purity.
Analyse Des Réactions Chimiques
(±)-2,4-Dimethyl-7-(2-thienylcarbonyl)-2H-1,4-benzoxazin-3(4H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzoxazinone ring, especially under acidic or basic conditions, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
(±)-2,4-Dimethyl-7-(2-thienylcarbonyl)-2H-1,4-benzoxazin-3(4H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of (±)-2,4-Dimethyl-7-(2-thienylcarbonyl)-2H-1,4-benzoxazin-3(4H)-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation through the modulation of signaling pathways.
Comparaison Avec Des Composés Similaires
(±)-2,4-Dimethyl-7-(2-thienylcarbonyl)-2H-1,4-benzoxazin-3(4H)-one can be compared with other benzoxazinone derivatives, such as:
7-Methyl-3-(2-thienylcarbonyl)-4H-chromen-4-one: Similar in structure but with a chromenone core instead of a benzoxazinone core.
7,8-Dichloro-4-oxo-6-(2-thienylcarbonyl)-4H-chromene-2-carboxylic acid: Contains additional chlorine atoms and a carboxylic acid group, leading to different chemical properties.
The uniqueness of (±)-2,4-Dimethyl-7-(2-thienylcarbonyl)-2H-1,4-benzoxazin-3(4H)-one lies in its specific substitution pattern and the presence of the thienylcarbonyl group, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
123172-54-3 |
|---|---|
Formule moléculaire |
C15H13NO3S |
Poids moléculaire |
287.3 g/mol |
Nom IUPAC |
2,4-dimethyl-7-(thiophene-2-carbonyl)-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C15H13NO3S/c1-9-15(18)16(2)11-6-5-10(8-12(11)19-9)14(17)13-4-3-7-20-13/h3-9H,1-2H3 |
Clé InChI |
WXYNOWBYYNYICR-UHFFFAOYSA-N |
SMILES canonique |
CC1C(=O)N(C2=C(O1)C=C(C=C2)C(=O)C3=CC=CS3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



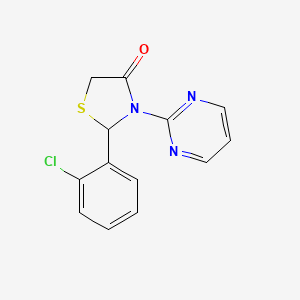
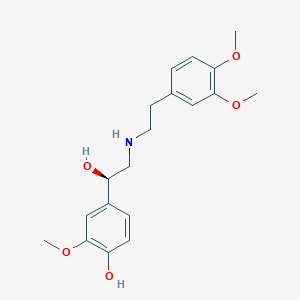
![5-(4-methoxyphenyl)-4,11,13-trimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one](/img/structure/B12734586.png)

